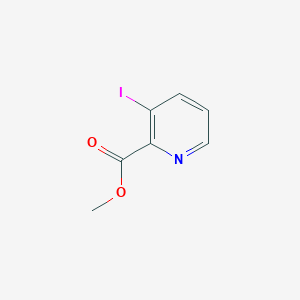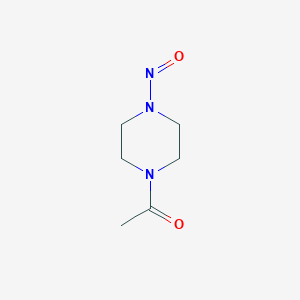
(R)-N-Acetyl-5-fluoro-trp-ome
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-N-Acetyl-5-fluoro-trp-ome, also known as 5-Fluoro-L-tryptophan, is an amino acid derivative that has been studied for its potential therapeutic uses. It has been used in the synthesis of drugs, as an enzyme inhibitor, and as an anticonvulsant. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (R)-N-Acetyl-5-fluoro-trp-ome.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (R)-N-Acetyl-5-fluoro-trp-ome involves the conversion of 5-fluoroindole to (R)-N-Acetyl-5-fluoro-tryptophan, which is then further converted to the desired compound.
Starting Materials
5-fluoroindole, Acetic anhydride, Chiral amine catalyst, Sodium bicarbonate, Methanol, Hydrochloric acid, Sodium hydroxide, Ethyl chloroformate, Triethylamine, Diisopropylethylamine, N,N'-Dicyclohexylcarbodiimide, Dimethylformamide, Methanesulfonic acid, Sodium methoxide, Methyl iodide, Hydrogen gas, Palladium on carbon
Reaction
5-fluoroindole is reacted with acetic anhydride and a chiral amine catalyst to form (R)-N-Acetyl-5-fluoroindole., Sodium bicarbonate is added to the reaction mixture to neutralize the catalyst., (R)-N-Acetyl-5-fluoroindole is then reacted with ethyl chloroformate and triethylamine to form (R)-N-Acetyl-5-fluoro-tryptophan ethyl ester., N,N'-Dicyclohexylcarbodiimide and diisopropylethylamine are added to the reaction mixture to activate the carboxylic acid group., The ethyl ester is then hydrolyzed with methanesulfonic acid to form (R)-N-Acetyl-5-fluoro-tryptophan., Sodium methoxide is added to the reaction mixture to deprotonate the carboxylic acid group., Methyl iodide is added to the reaction mixture to form the methyl ester., Hydrogen gas is bubbled through the reaction mixture in the presence of palladium on carbon to reduce the carbonyl group and form the desired (R)-N-Acetyl-5-fluoro-trp-ome.
Aplicaciones Científicas De Investigación
(R)-N-Acetyl-5-fluoro-trp-ome has been studied for its potential therapeutic uses. It has been used in the synthesis of drugs, as an enzyme inhibitor, and as an anticonvulsant. It has also been studied for its potential use in the treatment of anxiety, depression, and other mental health disorders.
Mecanismo De Acción
The mechanism of action of (R)-N-Acetyl-5-fluoro-trp-ome is not fully understood. However, it is believed that it may act as an agonist at serotonin receptors, as well as other receptors, and may also act as an inhibitor of serotonin reuptake.
Efectos Bioquímicos Y Fisiológicos
(R)-N-Acetyl-5-fluoro-trp-ome has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase serotonin levels in the brain, decrease anxiety, and increase learning and memory. It has also been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (R)-N-Acetyl-5-fluoro-trp-ome in laboratory experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it an attractive option for research. However, there are some limitations to its use in laboratory experiments. For example, it is not well-understood how it works at the molecular level, and its effects may vary depending on the dosage and other factors.
Direcciones Futuras
There are a variety of potential future directions for research involving (R)-N-Acetyl-5-fluoro-trp-ome. Further research is needed to better understand its mechanism of action and to determine its efficacy in the treatment of various diseases and conditions. Additionally, further research is needed to understand the long-term effects of its use, as well as its potential side effects. Additionally, research is needed to determine the optimal dosage and administration of (R)-N-Acetyl-5-fluoro-trp-ome for various conditions. Finally, research is needed to explore potential applications of (R)-N-Acetyl-5-fluoro-trp-ome in other areas, such as in the synthesis of drugs and in the development of new therapeutic agents.
Propiedades
IUPAC Name |
methyl (2R)-2-acetamido-3-(5-fluoro-1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-4-3-10(15)6-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYLOHPJSHEYDP-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Acetyl-5-fluoro-trp-ome | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)



![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)

